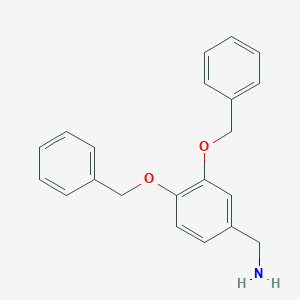
(R)-4-Isobutyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Isobutyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant interest in various fields of chemistry and industry. This compound is known for its unique structural features, which include an oxazolidinone ring and an isobutyl side chain. Its chiral nature makes it particularly valuable in asymmetric synthesis and other applications where stereochemistry is crucial.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Isobutyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-2-amino-1-butanol with phosgene or its derivatives under controlled conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of ®-4-Isobutyloxazolidin-2-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: ®-4-Isobutyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
®-4-Isobutyloxazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a building block for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific stereochemical requirements.
Wirkmechanismus
The mechanism of action of ®-4-Isobutyloxazolidin-2-one involves its interaction with various molecular targets, depending on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, its mechanism may involve binding to specific enzymes or receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
(S)-4-Isobutyloxazolidin-2-one: The enantiomer of ®-4-Isobutyloxazolidin-2-one, with similar chemical properties but different stereochemistry.
4-Phenyl-2-oxazolidinone: Another oxazolidinone derivative with a phenyl group instead of an isobutyl group.
4-Methyl-2-oxazolidinone: A simpler oxazolidinone with a methyl group.
Uniqueness: ®-4-Isobutyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of the isobutyl side chain. These features make it particularly valuable in applications requiring high stereochemical purity and specific chemical properties.
Eigenschaften
CAS-Nummer |
161106-42-9 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
4-(2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-6-4-10-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
QQOAHLJDKWZJPD-UHFFFAOYSA-N |
SMILES |
CC(C)CC1COC(=O)N1 |
Isomerische SMILES |
CC(C)C[C@@H]1COC(=O)N1 |
Kanonische SMILES |
CC(C)CC1COC(=O)N1 |
Synonyme |
(4R)-4-Isobutyl-2-oxazolidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)



![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)





![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)
